molecular formula C10H13BrSSi B3131058 3-Bromo-2-methyl-5-trimethylsilylethynylthiophene CAS No. 348639-14-5

3-Bromo-2-methyl-5-trimethylsilylethynylthiophene

Cat. No. B3131058
CAS RN: 348639-14-5
M. Wt: 273.27 g/mol
InChI Key: BKNPKUYRQKDFME-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-trimethylsilylethynylthiophene (3-Bromo-2-Methyl-5-TMSET) is a type of thiophene, a heterocyclic aromatic compound containing a sulfur atom and four carbon atoms. It is a highly versatile compound with a wide variety of applications in the fields of organic synthesis, catalysis, and materials science. 3-Bromo-2-Methyl-5-TMSET has been used in the synthesis of novel polymers and dyes, as a catalyst for organic reactions, and as a building block for the development of new materials.

Scientific Research Applications

Synthetic Applications

3-Bromo-2-methyl-5-trimethylsilylethynylthiophene and related compounds have been utilized in various synthetic applications. For instance, 2-Trimethylsilylethyl-1,3-butadiene, prepared through a cross-coupling reaction involving similar bromo-trimethylsilane compounds, serves as a synthetic equivalent for certain conjugated systems, useful in Diels-Alder reactions (Hosomi et al., 1990). Another study demonstrated the synthesis of complex structures like 2,4-bis(trimethylsilylethynyl)thiophene through reactions involving dibromothiophene and trimethylsilylacetylene, highlighting the potential of these compounds in the construction of advanced molecular architectures (Arnanz et al., 2007).

Polymer Chemistry

In the field of polymer chemistry, derivatives of this compound have been employed in the modification and functionalization of polymers. For example, a strategy involving bromination and lithium−bromine exchange on Poly(3-hexylthiophene) (P3HT) enabled the introduction of various functional groups including trimethylsilyl (TMS), expanding the versatility of this polymer for different applications (Koo et al., 2014).

Electronic and Optical Properties

The modification of thiophenes, including the use of trimethylsilyl groups, has been studied for tuning the electronic and optical properties of materials. For instance, a study explored the effects of different substituents, including trimethylsilyl, on the fluorescence and photophysical properties of poly(thiophene)s, indicating their potential in developing materials with specific electronic and optical attributes (Li et al., 2002).

Materials Science

In materials science, these thiophene derivatives have been instrumental in creating advanced materials. Research on copolymers and their interaction with styrene, involving trisubstituted ethylenes derived from bromothiophene, has provided insights into the structural and thermal properties of new polymer materials (Kharas et al., 2014).

Photostabilization of Polymers

Moreover, certain thiophene derivatives have been used as photostabilizers for polymers like poly(vinyl chloride), demonstrating their effectiveness in reducing photodegradation, thus enhancing the durability of these materials under UV exposure (Balakit et al., 2015).

properties

IUPAC Name

2-(4-bromo-5-methylthiophen-2-yl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrSSi/c1-8-10(11)7-9(12-8)5-6-13(2,3)4/h7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNPKUYRQKDFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C#C[Si](C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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